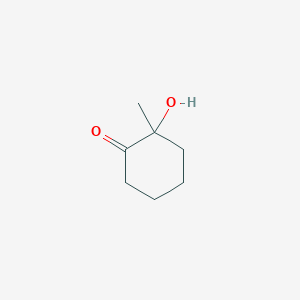

2-Hydroxy-2-methylcyclohexan-1-one

Descripción general

Descripción

2-Hydroxy-2-methylcyclohexan-1-one is a cyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a methyl group attached to a cyclohexanone ring. It is commonly used in various industrial applications, including as a flavoring agent in the food industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylcyclohexan-1-one typically involves the hydroxylation of 2-methylcyclohexanone. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as tungsten or molybdenum .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Aldol Condensation Reactions

2-Hydroxy-2-methylcyclohexan-1-one participates in asymmetric aldol reactions with aromatic aldehydes under organocatalytic conditions. For example, in the presence of poly(N-isopropylacrylamide-co-L-proline), it reacts with 4-nitrobenzaldehyde to yield 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one .

| Reaction Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|

| Catalyst: Poly(NIPAM-co-L-proline) | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone | 82% | anti:syn = 85:15, 92% ee |

The reaction proceeds via enamine catalysis, with the hydroxyl group stabilizing the transition state. NMR analysis (δ 8.20 ppm for aromatic protons) confirms regioselectivity .

pH-Dependent Cyclization and Halochromism

In acidic media (pH < 3), this compound undergoes cyclization analogous to structurally related compounds. For example, 2-(2-hydroxybenzylidene)-5-methylcyclohexan-1-one (BMC) forms a xanthylium cation (λₘₐₓ = 515 nm) via intramolecular dehydration . While direct data for this compound is limited, its α-hydroxyl ketone structure suggests similar halochromic behavior:

| pH Condition | Molecular Form | Optical Signature |

|---|---|---|

| Acidic (pH 1) | Protonated cyclized species | λₘₐₓ ~500–520 nm |

| Basic (pH 10) | Deprotonated enolate | λₘₐₓ ~380–400 nm |

This reversible protonation-deprotonation cycle enables applications in pH-responsive materials .

Dehydration and Elimination Pathways

Under acidic dehydration conditions (e.g., H₃PO₄ catalysis), cyclohexanol derivatives typically eliminate water to form alkenes via E1 or E2 mechanisms. While this compound’s dehydration is not explicitly documented, analogous systems (e.g., 2-methyl-1-cyclohexanol) produce alkenes such as 1-methylcyclohexene and methylenecyclohexane . A proposed pathway involves:

-

Protonation of the hydroxyl group.

-

Formation of a carbocation intermediate.

-

β-H elimination to generate 1-methylcyclohexene or methylenecyclohexane.

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula for 2-Hydroxy-2-methylcyclohexan-1-one is , and it possesses a molecular weight of approximately 128.17 g/mol. The compound features a cyclohexanone ring with a hydroxyl group and a methyl group, which contribute to its reactivity and interaction with biological systems.

Fluorescent Sensor Development

One of the prominent applications of this compound is in the development of fluorescent sensors. The compound has been utilized for the selective detection of metal ions, particularly cadmium, in aqueous solutions. The mechanism involves the binding of cadmium ions to the hydroxy group, resulting in enhanced fluorescence intensity, which can be quantitatively measured.

Table 1: Fluorescent Sensor Properties

| Property | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Selectivity | High for cadmium ions |

| Fluorescence Intensity | Increased upon binding |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Preliminary studies indicate its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting utility in treating inflammatory diseases.

Table 2: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production |

| Cytotoxicity | Moderate toxicity towards cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. This finding highlights its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Investigation

In an experimental model using mouse macrophages, the compound was shown to significantly reduce levels of pro-inflammatory cytokines. This suggests its potential application in therapies aimed at reducing inflammation.

Case Study 3: Cytotoxicity Assessment

Research assessing the cytotoxic effects of the compound on various cancer cell lines revealed moderate toxicity but maintained a favorable therapeutic index, indicating its potential for further development as an anticancer agent.

Environmental Sensors

Due to its ability to selectively bind heavy metals, this compound is being explored for use in environmental sensors aimed at detecting pollutants. Its application could extend to monitoring water quality and assessing environmental safety.

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods, making it suitable for pharmacokinetic studies and the isolation of impurities in preparative separation processes.

Table 3: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Reverse Phase HPLC |

| Detection Method | UV/Vis Spectroscopy |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

2-Methylcyclohexanone: This compound lacks the hydroxyl group present in 2-Hydroxy-2-methylcyclohexan-1-one, making it less reactive in certain chemical reactions.

2-Hydroxycyclohexanone: This compound lacks the methyl group, which can influence its chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Actividad Biológica

2-Hydroxy-2-methylcyclohexan-1-one, a cyclic ketone derivative, has garnered attention for its potential biological activities and applications in synthetic chemistry. This compound, characterized by its hydroxyl and methyl functional groups, exhibits a range of biological interactions that merit detailed exploration.

- Chemical Formula : CHO

- Molecular Weight : 128.17 g/mol

- Structure : The compound features a cyclohexane ring with a hydroxyl group and a methyl group attached to the same carbon atom, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial properties, cytotoxic effects, and potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In one controlled experiment, various concentrations of this compound were tested against Staphylococcus aureus, a common pathogenic bacterium. The results indicated:

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 18 |

| 2.0 | 25 |

These findings suggest that higher concentrations correlate with greater antimicrobial efficacy, highlighting the compound's potential as an antibacterial agent .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7). The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

At higher concentrations, the compound significantly reduced cell viability, suggesting its potential role in cancer therapy .

The mechanism underlying the biological activity of this compound is believed to involve the disruption of cellular membranes in bacteria and interference with metabolic pathways in cancer cells. Molecular docking studies have shown that this compound can bind effectively to specific targets within microbial cells, leading to their inhibition .

Case Studies

- Antibacterial Efficacy : A study by Barakat et al. (2015) synthesized derivatives of this compound and evaluated their antimicrobial activity through molecular docking and experimental assays. The results indicated that modifications to the structure could enhance antimicrobial potency.

- Cytotoxicity Assessment : Koshy & Mitchner (1964) conducted a hydrolysis study revealing that derivatives of this compound showed varying degrees of stability and cytotoxicity depending on their chemical environment, emphasizing the importance of structural modifications in enhancing biological activity.

Propiedades

IUPAC Name |

2-hydroxy-2-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(9)5-3-2-4-6(7)8/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLMTLCQCHBROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496220 | |

| Record name | 2-Hydroxy-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-78-6 | |

| Record name | 2-Hydroxy-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.